

trans-AUCB CAS number 885012-33-9

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Compound of Interest

Compound Name: *trans-AUCB*

Cat. No.: B611176

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An In-Depth Technical Guide to **trans-AUCB** (CAS Number: 885012-33-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (**trans-AUCB**) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[1][2] With the CAS number 885012-33-9, this small molecule has garnered significant interest in the scientific community for its potential therapeutic applications in a range of diseases, including cardiovascular disorders, inflammation, neuroprotection, and oncology.[3][4][5] As an sEH inhibitor, **trans-AUCB** prevents the degradation of endogenous epoxyeicosatrienoic acids (EETs), which are lipid mediators with generally protective effects such as vasodilation, anti-inflammatory actions, and promotion of angiogenesis.[1][6] This guide provides a comprehensive overview of the technical data and experimental methodologies related to **trans-AUCB**.

Physicochemical and Pharmacological Data

trans-AUCB exhibits high potency and selectivity for sEH across different species. Its favorable pharmacokinetic profile makes it a valuable tool for both in vitro and in vivo research.

Table 1: Physicochemical Properties of trans-AUCB

Property	Value	Reference
CAS Number	885012-33-9	
Molecular Formula	C ₂₄ H ₃₂ N ₂ O ₄	
Molecular Weight	412.53 g/mol	[7]
IUPAC Name	trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid	[7]

Table 2: In Vitro Inhibitory Activity of trans-AUCB against Soluble Epoxide Hydrolase (sEH)

Target	IC ₅₀	Reference
Human sEH	1.3 nM	[7]
Mouse sEH	8 nM	[7]
Rat sEH	8 nM	[7]

Table 3: Pharmacokinetic Parameters of trans-AUCB in Animal Models

Species	Administration	Dose	$t_{1/2}$	C_{max}	Reference
Mouse	Oral (p.o.)	0.1 mg/kg	20 min	30 nmol/L	[7]
Mouse	Oral (p.o.)	0.5 mg/kg	30 min	100 nmol/L	[7]
Mouse	Oral (p.o.)	1 mg/kg	15 min	150 nmol/L	[7]
Mouse	Subcutaneous (s.c.)	1 mg/kg	60 min	245 nmol/L	[7]
Mouse	Subcutaneous (s.c.)	3 mg/kg	85 min	2700 nmol/L	[7]
Mouse	Subcutaneous (s.c.)	10 mg/kg	75 min	3600 nmol/L	[7]
Mouse	Intravenous (i.v.)	0.1 mg/kg	70 min (α), 10 h (β)	-	[7]
Dog	Oral (p.o.)	-	-	-	[8]

Note: $t_{1/2}$ (α) refers to the distribution half-life, and $t_{1/2}$ (β) refers to the elimination half-life.

Synthesis

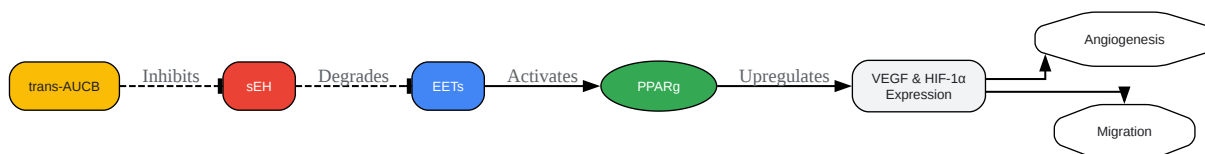
The synthesis of **trans-AUCB** has been described in the literature, starting from commercially available trans-4-aminocyclohexanol hydrochloride.[8] The general synthetic scheme involves the formation of a urea linkage with 1-adamantyl isocyanate and subsequent etherification to introduce the benzoic acid moiety.[8] This process yields the trans-isomer, which has been shown to be more metabolically stable than its cis-counterpart.[8][9]

Key Signaling Pathways and Mechanisms of Action

trans-AUCB exerts its biological effects primarily through the inhibition of sEH, leading to increased levels of EETs. These EETs, in turn, modulate various downstream signaling pathways.

EETs-PPAR γ Pathway in Angiogenesis

In endothelial progenitor cells (EPCs), **trans-AUCB** has been shown to promote angiogenesis and migration.[1] This effect is mediated by the stabilization of EETs, which act as endogenous ligands for the peroxisome proliferator-activated receptor γ (PPAR γ). [1] Activation of PPAR γ leads to the upregulation of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1 α (HIF-1 α). [1]

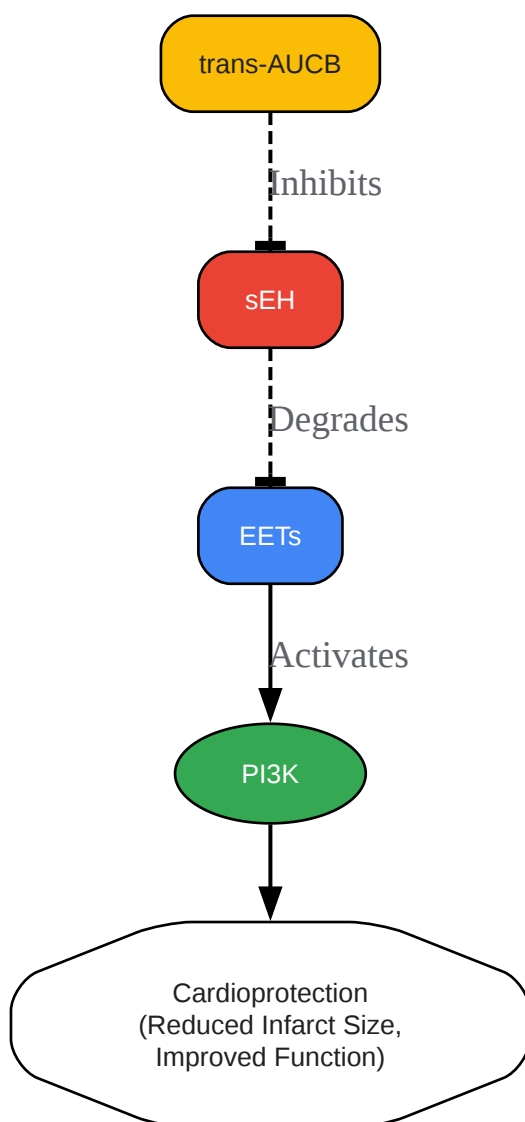


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EETs-PPAR γ signaling pathway modulated by **trans-AUCB**.

PI3K Pathway in Cardioprotection

trans-AUCB has demonstrated cardioprotective effects against ischemia-reperfusion injury.[3] This protection is mediated through the accumulation of EETs, which activate the phosphoinositide 3-kinase (PI3K) signaling pathway.[3] The activation of PI3K is crucial for improved postischemic contractile function and reduced infarct size.[3]

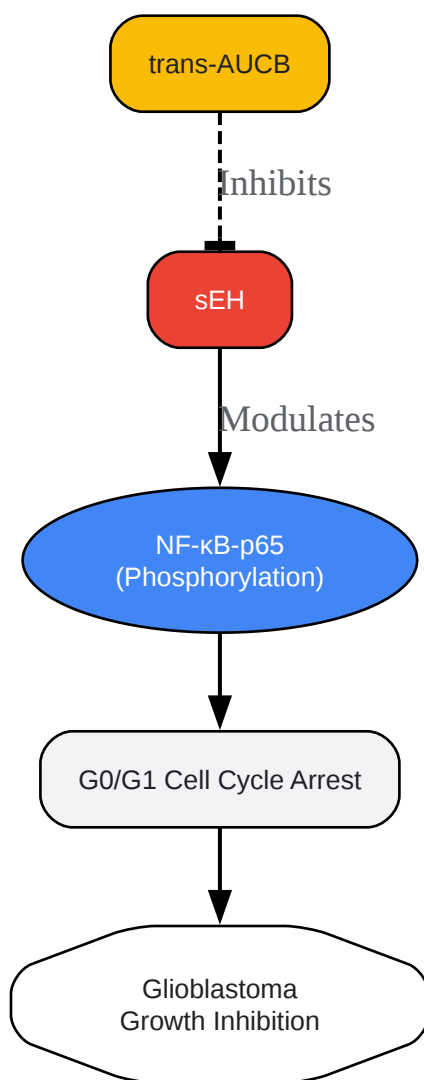


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PI3K-mediated cardioprotective pathway of **trans-AUCB**.

NF- κ B-p65 Pathway in Glioblastoma

In the context of cancer, specifically glioblastoma, **trans-AUCB** has been shown to suppress tumor cell growth.[4] This anti-glioma activity is associated with the activation of the NF- κ B-p65 signaling pathway, leading to cell cycle arrest in the G0/G1 phase.[4]



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NF-κB-p65 pathway in **trans-AUCB**-induced glioma growth inhibition.

Experimental Protocols

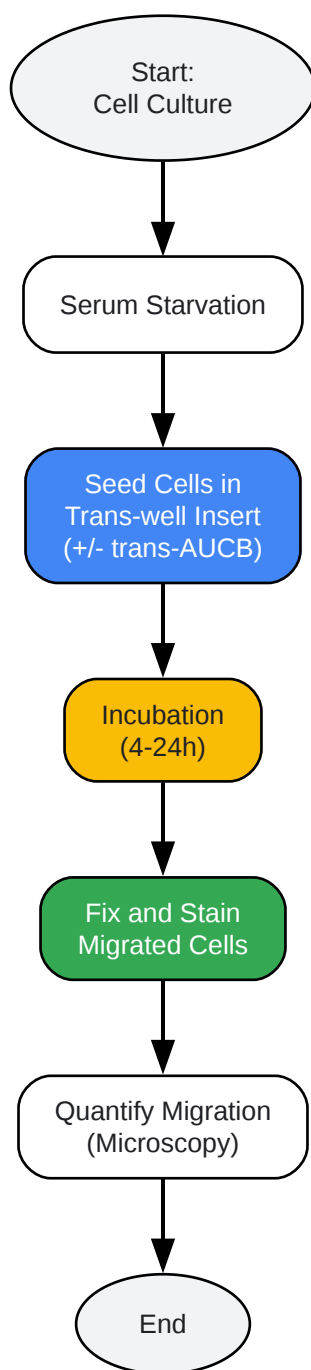
The following sections provide an overview of key experimental protocols that have been used to characterize the activity of **trans-AUCB**.

Trans-well Migration Assay

This assay is used to assess the effect of **trans-AUCB** on cell migration, particularly for endothelial progenitor cells.

Protocol Overview:

- Cell Preparation: Culture cells to 70-90% confluency. Prior to the assay, starve the cells in a serum-free medium for several hours.[10]
- Trans-well Setup: Use trans-well inserts with an appropriate pore size (e.g., 8 μm). The lower chamber is filled with a medium containing a chemoattractant.
- Cell Seeding: Resuspend the prepared cells in a serum-free medium, with or without various concentrations of **trans-AUCB**, and seed them into the upper chamber of the trans-well insert.[11]
- Incubation: Incubate the plate for a period that allows for cell migration (typically 4-24 hours) at 37°C in a 5% CO₂ atmosphere.[10][12]
- Analysis: After incubation, remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with a dye such as crystal violet.[13]
- Quantification: Count the number of migrated cells in several microscopic fields to determine the extent of migration.[10]



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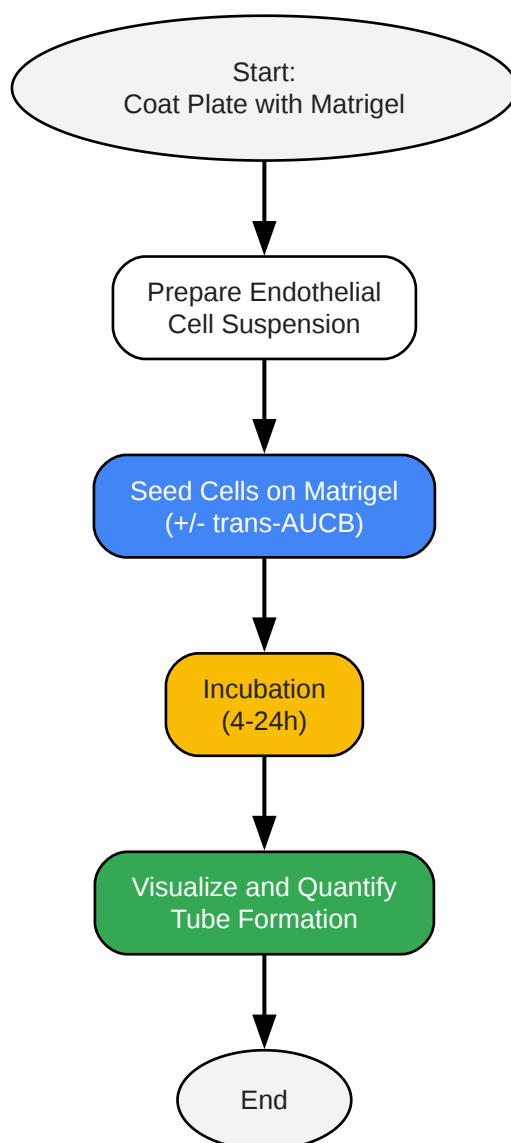
Workflow for a typical trans-well migration assay.

Matrigel Angiogenesis Assay (Tube Formation Assay)

This in vitro assay is used to evaluate the effect of **trans-AUCB** on the formation of capillary-like structures by endothelial cells.

Protocol Overview:

- Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer of the gel. Allow it to solidify at 37°C.[14][15]
- Cell Preparation: Culture endothelial cells to 70-90% confluency. Harvest the cells and resuspend them in a basal medium.[14]
- Cell Seeding: Add the cell suspension, containing different concentrations of **trans-AUCB** or controls, to the Matrigel-coated wells.[1]
- Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ atmosphere to allow for the formation of tube-like structures.[14]
- Visualization and Quantification: Visualize the tube formation using an inverted microscope. Quantify the extent of angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using imaging software.[16][17]



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Workflow for the Matrigel angiogenesis assay.

Western Blotting for Protein Expression

Western blotting is employed to measure the changes in the expression levels of specific proteins, such as VEGF and HIF-1 α , in response to treatment with **trans-AUCB**.

Protocol Overview:

- Cell Treatment and Lysis: Treat cells with the desired concentrations of **trans-AUCB** for a specified duration. Lyse the cells to extract total protein.

- **Protein Quantification:** Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- **SDS-PAGE and Transfer:** Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
- **Blocking and Antibody Incubation:** Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-VEGF, anti-HIF-1 α) overnight at 4°C.
- **Secondary Antibody and Detection:** Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** Quantify the band intensities and normalize them to a loading control (e.g., β -actin or GAPDH) to determine the relative protein expression levels.

Conclusion

trans-AUCB is a well-characterized and potent inhibitor of soluble epoxide hydrolase with significant therapeutic potential. Its favorable pharmacological properties and demonstrated efficacy in various preclinical models make it an important tool for research in cardiovascular disease, inflammation, and oncology. This guide provides a foundational understanding of its properties, mechanisms of action, and the experimental methodologies used for its evaluation, serving as a valuable resource for scientists and researchers in the field.

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